2-(Boc-2-aminoethyl)piperidine
Overview
Description
2-(Boc-2-aminoethyl)piperidine is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Biological Activity
tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate, through its derivatives and intermediates, plays a significant role in the field of organic chemistry, particularly in the enantioselective synthesis of biologically active compounds. For instance, the compound 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester is utilized in the stereoselective synthesis of alkaloids such as sedridine, allosedridine, and coniine. These alkaloids exhibit significant biological activities, emphasizing the compound's importance as a chiral building block in medicinal chemistry (Passarella et al., 2005).
Intermediate in Synthesis of Biologically Active Compounds
The compound serves as a crucial intermediate in the synthesis of several biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy. The synthesis route of this compound demonstrates the versatility of tert-butyl piperidine-1-carboxylate derivatives in medicinal chemistry (Kong et al., 2016).
Building Blocks for Protease Inhibitors
Certain derivatives of tert-butyl (2-(piperidin-2-yl)ethyl)carbamate, such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, have been utilized in the synthesis of potent β-secretase inhibitors. This highlights the compound's role in developing inhibitors that could potentially be used in treating diseases like Alzheimer's (Ghosh et al., 2017).
Applications in Crystallography and Structural Studies
The compound and its derivatives are also used in crystallographic studies to understand molecular structure and interactions. For instance, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was synthesized and characterized through various spectroscopic techniques, and its crystal structure was elucidated, providing insights into intermolecular interactions and crystal packing (Kant et al., 2015).
Role in Synthesis of Anticancer Drugs
tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate derivatives are key intermediates in the synthesis of small molecule anticancer drugs. The synthesis methods and routes highlight the compound's significance in pharmaceutical chemistry and drug development (Zhang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(2-piperidin-2-ylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPKUDZBAUTEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407404 | |
Record name | 2-(Boc-2-aminoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885954-19-8 | |
Record name | 1,1-Dimethylethyl N-[2-(2-piperidinyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885954-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Boc-2-aminoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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